Chevalone B

概要

説明

Synthesis Analysis

Meroterpenoids are a class of terpenoid-containing hybrid natural products with impressive structural architectures and remarkable pharmacological activities . The biosynthesis of meroterpenoids has been well documented in the literature . Recent progress on the biomimetic synthesis of chrome meroterpenoids and synthetic biology-driven biomanufacturing of tropolone sesquiterpenoids, merochlorins, and plant-derived meroterpenoid cannabinoids has been reported .Molecular Structure Analysis

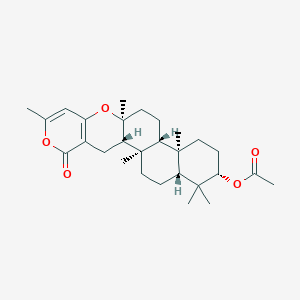

Chevalone B has a molecular formula of C28H40O5 . The structure was determined by the analysis of nuclear magnetic resonance (NMR) spectroscopic and X-ray data . The absolute stereochemistry with (3 S, 5 R, 7 R, 14 R, 15 R, 17 S, 18 S) are presented in the CIF file .Chemical Reactions Analysis

Meroterpenoids possess intriguing structural features and relevant biological activities . Novel enzymes are involved in the biosynthesis of meroterpenoids with unique structures . Biomimetic synthesis and synthetic biology enable the construction and manufacturing of complex meroterpenoids .Physical And Chemical Properties Analysis

Chevalone B is soluble in DMSO . It is isolated as colorless crystals . More detailed physical and chemical properties can be found on the PubChem database .科学的研究の応用

Identification and Structure

- Chevalone B was identified as a meroterpenoid isolated from the fungus Aspergillus sp. H30 derived from Cucumaria japonica, found in the South China Sea. The compound's structure was determined through nuclear magnetic resonance (NMR) spectroscopic and X-ray data analysis, marking the first report of its crystallographic data and absolute stereochemistry (Hu et al., 2019).

Antibacterial Activity

- Chevalone B, along with other meroterpenoids, exhibited weak antibacterial activity, as demonstrated in scientific research. Its potential as an antibacterial agent was noted in the context of natural products research (Hu et al., 2019).

Role in Marine and Fungal Biology

- Research on marine sponge-associated fungi, like Aspergillus similanensis, revealed the presence of chevalone B among other compounds. These studies contribute to the understanding of marine biology and the chemical ecology of marine organisms (Prompanya et al., 2014).

Anticancer Potential

- Investigations into various meroterpenoids, including chevalone B, have highlighted their potential in cancer research. Some studies focus on their cytotoxic activities against various cancer cell lines, suggesting possible applications in cancer treatment or chemoprevention (Prata-Sena et al., 2016).

Safety and Hazards

将来の方向性

Endophytic fungi, like the one that produces Chevalone B, represent one of the largest untapped natural resources for the bioprospecting of secondary metabolites and biosynthetic enzymes . Identifying responsible biosynthetic genes for the numerous secondary metabolites isolated from endophytic fungi opens the opportunity to explore the genetic potential of producer strains to discover novel secondary metabolites and enhance secondary metabolite production by metabolic engineering . This could result in novel and more affordable medicines and food additives .

作用機序

Chevalone B is a meroterpenoid metabolite originally isolated from the fungus Eurotium chevalieri . It has been found to exhibit cytotoxicity against certain cell lines . This article will delve into the various aspects of Chevalone B’s mechanism of action.

Target of Action

The primary targets of Chevalone B are yet to be definitively identified. It has been found to exhibit cytotoxicity against kb and nci-h187 cells .

Mode of Action

Its cytotoxic effects suggest that it may interact with cellular components in a way that inhibits cell proliferation or survival .

Biochemical Pathways

Chevalone B is a product of the meroterpenoid pathway, a type of secondary metabolic pathway found in fungi . The biosynthetic pathway of Chevalone B involves the heterologous expression of a cryptic gene cluster found in the fungus Aspergillus versicolor . The compound is further derivatized into various analogues using a single dehydrogenase involved in another meroterpenoid pathway .

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability.

Result of Action

Chevalone B has been found to exhibit cytotoxic effects against certain cell lines

Action Environment

The action of Chevalone B may be influenced by various environmental factors. For instance, the production of Chevalone B and its analogues is influenced by the specific genetic and metabolic environment of the fungus Aspergillus versicolor

特性

IUPAC Name |

[(1R,2S,11S,14R,15R,18S,20R)-1,7,11,15,19,19-hexamethyl-5-oxo-6,10-dioxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),7-dien-18-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O5/c1-16-14-19-18(24(30)31-16)15-22-27(6)11-8-20-25(3,4)23(32-17(2)29)10-12-26(20,5)21(27)9-13-28(22,7)33-19/h14,20-23H,8-13,15H2,1-7H3/t20-,21+,22-,23-,26-,27+,28-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSLQXSSQAASGV-GPTGPEQGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC3C4(CCC5C(C(CCC5(C4CCC3(O2)C)C)OC(=O)C)(C)C)C)C(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C[C@H]3[C@@]4(CC[C@@H]5[C@@]([C@H]4CC[C@@]3(O2)C)(CC[C@@H](C5(C)C)OC(=O)C)C)C)C(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chevalone B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

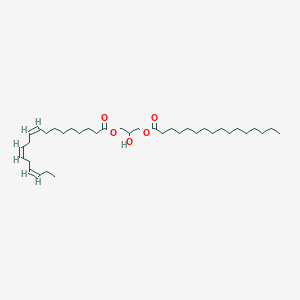

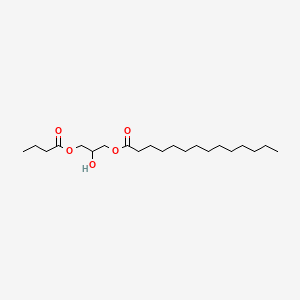

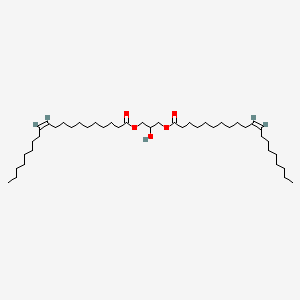

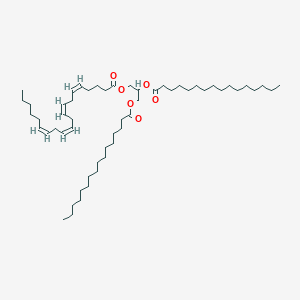

Feasible Synthetic Routes

Q & A

Q1: What is the origin of Chevalone B and what other compounds are often found alongside it?

A1: Chevalone B is a secondary metabolite produced by various fungal species, including Aspergillus sp., Xylaria humosa, and Neosartorya species. It is often co-isolated with other meroterpenoids like Chevalone C and sartorypyrones, as well as various indole alkaloids like tryptoquivalines. [, , , ]

Q2: Does Chevalone B exhibit any biological activity?

A2: While some studies indicate weak antibacterial activity, Chevalone B generally demonstrates limited bioactivity in standard antimicrobial assays. For instance, it showed weak activity against Staphylococcus aureus and Enterococcus faecalis. [, , ] More research is needed to fully explore its potential bioactivities.

Q3: What is known about the structure of Chevalone B?

A3: While the exact molecular formula and weight are not specified in the provided abstracts, the research confirms that Chevalone B is a meroterpenoid, indicating it possesses a structure partially derived from terpenoid precursors. Its absolute stereochemistry has been determined through X-ray crystallography. []

Q4: Has the structure of Chevalone B been modified to investigate structure-activity relationships (SAR)?

A4: While the provided research doesn't explicitly detail SAR studies on Chevalone B, one study describes the isolation of Chevalone E, a new derivative, from the fungus Aspergillus similanensis. [] This discovery could pave the way for future investigations into the impact of structural modifications on Chevalone B's activity.

Q5: What analytical techniques are used to characterize and study Chevalone B?

A5: Researchers utilize a combination of techniques for Chevalone B characterization, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: This provides crucial structural information by analyzing the magnetic properties of atomic nuclei. []

- X-ray crystallography: This technique determines the three-dimensional structure of molecules, offering insights into the absolute configuration of Chevalone B. [, ]

- High-performance liquid chromatography (HPLC): This method is used to separate, identify, and quantify components in a mixture. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate](/img/structure/B3026217.png)

![Docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026219.png)

![Octadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester](/img/structure/B3026225.png)

![9Z-octa</wbr>decenoic acid, 2-[(1-oxooctyl)</wbr>oxy]-1,3-</wbr>propanediyl ester](/img/structure/B3026227.png)

![[2-[(Z)-Docos-13-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-docos-13-enoate](/img/structure/B3026229.png)

![N-[(1S,2R,3E)-2-hydroxy-1-[[[4-O-(3-O-sulfo-beta-D-galactopyranosyl)-beta-D-glucopyranosyl]oxy]methyl]-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3026236.png)

![N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octadecanamide-18,18,18-d3](/img/structure/B3026237.png)